molecular formula C8H13ClN2 B11997704 5-chloro-3-ethyl-1-propyl-1H-pyrazole

5-chloro-3-ethyl-1-propyl-1H-pyrazole

Cat. No.: B11997704
M. Wt: 172.65 g/mol
InChI Key: JBLYFRJTHRNVDJ-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles in Organic Synthesis and Beyond

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. sigmaaldrich.com This structural motif is a cornerstone in organic synthesis and medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. sigmaaldrich.comsigmaaldrich.com The pyrazole core is found in numerous pharmaceuticals, agrochemicals, and dyes. google.comgoogle.com Its versatility stems from the ability to introduce a variety of substituents around the ring, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. sigmaaldrich.com

Historical Context of Pyrazole Discovery and Fundamental Synthetic Advancements

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. A classic and fundamental method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.org This condensation reaction remains a widely used and versatile approach for constructing the pyrazole ring. Over the years, numerous other synthetic strategies have been developed, including multicomponent reactions and cycloaddition reactions, which offer greater efficiency and control over the substitution pattern of the final product. organic-chemistry.org

Structural Features and Reactivity Patterns of Pyrazoles

The pyrazole ring is an aromatic system, which confers it with significant stability. The presence of two nitrogen atoms, one of which is pyridine-like (sp2 hybridized) and the other pyrrole-like (sp3 hybridized in the protonated form), dictates its unique reactivity. evitachem.com

Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov This phenomenon, known as annular tautomerism, is a crucial aspect of pyrazole chemistry as the predominant tautomer can influence the compound's reactivity and biological interactions. The equilibrium between tautomers is dependent on factors such as the nature of substituents, the solvent, and the temperature. For N-substituted pyrazoles, such as 5-chloro-3-ethyl-1-propyl-1H-pyrazole, the issue of annular tautomerism is circumvented by the presence of the propyl group on one of the nitrogen atoms. However, positional isomerism is still a key consideration during synthesis, as the reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine can potentially yield two different regioisomers.

The pyrazole ring exhibits distinct regioselectivity in substitution reactions. Electrophilic substitution, such as nitration or halogenation, typically occurs at the C4 position, which is the most electron-rich carbon atom. This is because the attack at C3 or C5 would lead to a less stable cationic intermediate. Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack, particularly in the presence of activating groups or under conditions that favor the formation of a pyrazolium (B1228807) cation.

Academic Relevance of Halogenated Pyrazole Derivatives in Synthetic Chemistry

Halogenated pyrazoles are of significant interest in synthetic chemistry as they serve as versatile building blocks for the synthesis of more complex molecules. The halogen atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of a wide range of functional groups. google.com This synthetic utility makes halogenated pyrazoles valuable intermediates in the development of new pharmaceuticals and materials. For instance, the chlorination of a pyrazole ring can be a key step in the synthesis of agrochemicals. google.com

Chemical Profile: this compound

While extensive research on the specific compound this compound is not widely available in the public domain, its chemical identity is established.

PropertyValueSource
CAS Number 29938-68-9 sigmaaldrich.com
Molecular Formula C8H13ClN2 sigmaaldrich.com
Molecular Weight 172.65 g/mol nih.gov

Potential Synthetic Routes

Based on established pyrazole synthesis methodologies, a plausible synthetic route for this compound can be postulated. A common approach involves the cyclocondensation of a β-diketone with a substituted hydrazine, followed by chlorination.

One potential pathway could start from the reaction of a 1,3-diketone, such as 3-oxo-pentanal, with propylhydrazine (B1293729) to form 3-ethyl-1-propyl-1H-pyrazole. Subsequent chlorination of this intermediate would yield the final product. A known method for the chlorination of pyrazoles involves the use of reagents like sulfuryl chloride or a mixture of hydrochloric acid and hydrogen peroxide. google.com

Expected Reactivity

The reactivity of this compound is dictated by the interplay of its substituents and the inherent properties of the pyrazole ring. The chlorine atom at the C5 position is expected to be susceptible to nucleophilic substitution, providing a handle for further functionalization. The pyrazole ring itself can undergo various transformations. The ethyl and propyl groups are generally stable under many reaction conditions but can influence the steric accessibility of the ring positions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

5-chloro-3-ethyl-1-propylpyrazole

InChI

InChI=1S/C8H13ClN2/c1-3-5-11-8(9)6-7(4-2)10-11/h6H,3-5H2,1-2H3

InChI Key

JBLYFRJTHRNVDJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)CC)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 3 Ethyl 1 Propyl 1h Pyrazole and Analogues

Classical Cyclocondensation Reactions in Pyrazole (B372694) Synthesis

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a β-diketone, β-ketoester, or related 1,3-dielectrophilic species with a hydrazine. nih.govnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. mdpi.com

For the synthesis of a precursor to 5-chloro-3-ethyl-1-propyl-1H-pyrazole, a suitable starting point would be the reaction between a pentane-2,4-dione derivative (providing the ethyl group at the future C3 position) and propylhydrazine (B1293729) (to install the propyl group at N1). The initial product of such a condensation is typically a pyrazolone (B3327878), specifically 3-ethyl-1-propyl-1H-pyrazol-5(4H)-one, which can then undergo subsequent halogenation. researchgate.net The versatility of this method lies in the wide availability of both 1,3-dicarbonyl compounds and hydrazine derivatives, allowing for the creation of a vast library of substituted pyrazoles. beilstein-journals.orgnih.gov

Strategies for Regioselectivity Control in Pyrazole Ring Formation

A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, as this can lead to the formation of two possible regioisomers. nih.govacs.org For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. Control over which nitrogen atom of the hydrazine attacks which carbonyl group is paramount for a selective synthesis.

Several strategies have been developed to govern the regiochemical outcome. The choice of solvent and catalyst is critical; for example, conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide can favor the formation of one regioisomer over another. organic-chemistry.org Furthermore, acid or base catalysis can influence the reaction pathway by altering the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl carbons. Strategic modifications to the reactants, such as using β-enamino diketones or employing hydrazine hydrochlorides, have also been shown to provide high regioselectivity under specific conditions. nih.govorganic-chemistry.org By carefully selecting these reaction parameters, chemists can direct the synthesis towards the desired isomer, which is essential for producing compounds like 1,3,5-trisubstituted pyrazoles with a defined substitution pattern. beilstein-journals.orgnih.gov

Multi-component Reaction (MCR) Approaches to Diverse Pyrazole Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comrsc.org In the context of pyrazole synthesis, MCRs typically involve combining three or more starting materials in a one-pot process to construct the heterocyclic scaffold. nih.govmdpi.com These reactions often proceed through a cascade of elementary steps, such as condensation, addition, and cyclization, without the need to isolate intermediates. beilstein-journals.org

A common MCR strategy for synthesizing pyranopyrazoles, a fused-ring analogue, involves the four-component reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile (B47326). nih.govtandfonline.com Variations of this approach can be adapted to produce highly substituted monocyclic pyrazoles. mdpi.comlongdom.org For example, a three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine can yield polysubstituted pyrazoles, with the final structure incorporating fragments from all three starting materials. beilstein-journals.org The primary advantage of MCRs is the rapid assembly of diverse pyrazole derivatives by simply varying the constituent components, making it a highly attractive strategy for creating libraries of analogues for chemical and biological screening. mdpi.comnih.gov

Table 1: Representative Components in Multi-component Pyrazole Synthesis


Component TypeExamplesRole in Final Structure
Hydrazine SourceHydrazine hydrate, Phenylhydrazine, PropylhydrazineForms the N1-N2 bond of the pyrazole ring
1,3-DielectrophileEthyl acetoacetate, Acetylacetone, Diethyl malonateProvides the C3-C4-C5 carbon backbone
AldehydeBenzaldehyde, Various aromatic/aliphatic aldehydesIncorporated as a substituent, often at C4
Active Methylene CompoundMalononitrile, Ethyl cyanoacetateParticipates in condensation and cyclization, often adding cyano or ester groups

1,3-Dipolar Cycloaddition Strategies for Pyrazole Ring Construction

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is a fundamental and powerful method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile. acs.org For pyrazole synthesis, the most common 1,3-dipole is a diazo compound, which reacts with an alkyne (the dipolarophile) to form the pyrazole ring directly. researchgate.netrsc.org

This method offers a high degree of convergence but requires the handling of potentially unstable and explosive diazo compounds. acs.org To circumvent this, methods for the in situ generation of diazo compounds from precursors like N-tosylhydrazones have been developed. organic-chemistry.orguniovi.es The reaction of a tosylhydrazone with a base generates the corresponding diazo compound, which is immediately trapped by an alkyne present in the reaction mixture. uniovi.es The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the alkyne. acs.org For instance, the reaction of a diazoalkane with a terminal alkyne typically yields a mixture of 3- and 5-substituted pyrazoles, although specific directing groups or catalysts can enhance selectivity. acs.orgresearchgate.net

Halogenation Techniques for Pyrazoles with Focus on Chloro-Substituted Derivatives

Introducing a halogen atom onto a pre-formed pyrazole ring is a key step in the synthesis of many functionalized derivatives. Halogenated pyrazoles serve as important intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and are integral to many biologically active molecules. beilstein-archives.orgtandfonline.com The regioselectivity of electrophilic halogenation on the pyrazole ring is highly dependent on the reaction conditions and the substitution pattern already present. Generally, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. researchgate.netresearchgate.net

Direct C-H Halogenation using N-Halosuccinimides and Related Reagents

N-Halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used as mild and effective reagents for the halogenation of pyrazoles. beilstein-archives.orgresearchgate.net These reagents offer advantages over harsher alternatives like elemental chlorine or bromine, as they are solid, easier to handle, and often lead to cleaner reactions with fewer byproducts. tandfonline.comtandfonline.com

The direct C-H halogenation of pyrazoles with NCS or NBS typically occurs at the C4 position with high selectivity, provided this position is unsubstituted. researchgate.netthieme-connect.com The reaction can be carried out under neutral or acidic conditions, and various solvents, including carbon tetrachloride and water, have been successfully employed. tandfonline.comtandfonline.com For less reactive pyrazole substrates, which may possess electron-withdrawing groups, a catalyst may be required to facilitate the halogenation. tandfonline.comnih.gov While highly effective for C4-halogenation, direct C-H chlorination at the C5 position using NCS is generally not feasible unless the C4 position is already blocked. researchgate.net

Table 2: Halogenation of Pyrazoles with N-Chlorosuccinimide (NCS)


SubstrateSolventConditionsProductYield
1-PhenylpyrazoleCCl₄Reflux, 12h4-Chloro-1-phenylpyrazole94%
3,5-DimethylpyrazoleH₂O25°C, 1h4-Chloro-3,5-dimethylpyrazole98%
1H-PyrazoleH₂O25°C, 0.5h4-Chloro-1H-pyrazole96%
1-Phenyl-3-(trifluoromethyl)-1H-pyrazoleCCl₄Reflux, 12hNo Reaction-

Data adapted from various studies on pyrazole halogenation. tandfonline.com

Regioselective Chlorination Strategies, including Vilsmeier-Haack Reaction Conditions

Achieving regioselective chlorination at the C3 or C5 positions often requires strategies other than direct electrophilic substitution. One of the most effective methods for synthesizing 5-chloropyrazoles is the dehydroxyhalogenation of the corresponding pyrazol-5-one. researchgate.net Pyrazol-5-ones, which are readily accessible via the Knorr cyclocondensation of β-ketoesters and hydrazines, exist in tautomeric equilibrium with 3-hydroxypyrazoles.

These precursors can be converted to 5-chloropyrazoles using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net A particularly powerful variant of this transformation employs Vilsmeier-Haack reaction conditions. The Vilsmeier reagent, typically a mixture of POCl₃ and a tertiary amide like N,N-dimethylformamide (DMF), is highly effective for this conversion. In the synthesis of this compound, the logical precursor, 3-ethyl-1-propyl-1H-pyrazol-5(4H)-one, would be treated with the Vilsmeier reagent. This reaction not only replaces the C5-oxo group with a chlorine atom but can also simultaneously introduce a formyl group at the C4 position, yielding a 5-chloro-4-formylpyrazole derivative. researchgate.net This approach provides a reliable and regioselective route to the desired C5-chloro substitution pattern.

Introduction of Alkyl Chains (Ethyl and Propyl) on the Pyrazole Nucleus

The placement of alkyl groups, specifically the ethyl group at the C3 position and the propyl group at the N1 position, is a critical step in the synthesis of the target compound. This can be achieved either by incorporating the alkyl moieties into the initial building blocks before ring formation or by functionalizing a pre-existing pyrazole core.

The most common and direct method for synthesizing substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. mdpi.comnih.gov In this approach, the desired alkyl substituents are present on the precursor molecules, which then form the pyrazole ring through cyclization.

To obtain a 3-ethyl-1-propylpyrazole scaffold, the strategy involves the reaction of a β-dicarbonyl compound bearing an ethyl group with propylhydrazine. For instance, a compound like 1,1,1-trichloro-4-hexanone (a precursor to a 1,3-diketone with a terminal ethyl group) can react with propylhydrazine. The Knorr pyrazole synthesis is a classic example of this type of condensation. mdpi.com

Another widely used method involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.commdpi.com To achieve the desired substitution pattern, an α,β-unsaturated ketone with an ethyl group at the appropriate position would be selected to react with propylhydrazine. The regioselectivity of the cyclization, which determines the final position of the substituents, is a key consideration in these reactions. mdpi.com

Table 1: Precursors for Cyclization-based Synthesis of 3-Ethyl-1-Propyl-1H-Pyrazole Core

Precursor 1 (Dicarbonyl or equivalent) Precursor 2 (Hydrazine) Resulting Substitution Pattern
1,1,1-Trichloro-4-hexanone Propylhydrazine 3-Ethyl-1-propyl

The initial synthesis often produces a non-chlorinated pyrazole. The chloro-substituent at the C5 position is typically introduced in a subsequent step, for example, through electrophilic chlorination.

An alternative strategy involves the formation of a pyrazole ring followed by the introduction of the alkyl groups. N-alkylation is a common post-synthesis modification. For the synthesis of this compound, this would typically involve starting with 5-chloro-3-ethyl-1H-pyrazole and subsequently adding the propyl group to the nitrogen atom.

Several methods for the N-alkylation of pyrazoles have been developed:

Classical Alkylation : This involves reacting the NH-pyrazole with an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. acs.org

Catalytic Methods : More advanced methods use catalysts to improve efficiency and selectivity. One approach utilizes crystalline aluminosilicates or aluminophosphates as catalysts for the reaction between a pyrazole and an alcohol (e.g., propan-1-ol). google.comgoogle.com This gas-phase reaction can be performed in a continuous flow system at temperatures between 150°C and 400°C. google.comgoogle.com

Trichloroacetimidate (B1259523) Electrophiles : N-alkylation can be achieved using trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid. mdpi.com This method is effective for introducing various alkyl groups onto the pyrazole nitrogen. mdpi.com

Enzymatic Alkylation : For a highly selective and green approach, engineered enzymes have been used. A system employing a promiscuous enzyme to generate non-natural S-adenosyl-l-methionine (SAM) analogs from haloalkanes (like 1-iodopropane) and an engineered methyltransferase can transfer the alkyl group (propyl) with high regioselectivity (>97%) to the pyrazole nitrogen. nih.gov

The regioselectivity of N-alkylation can be a challenge with unsymmetrical pyrazoles, potentially yielding a mixture of N1 and N2 alkylated products. However, steric hindrance from existing substituents, like the ethyl group at C3, can direct the incoming alkyl group to the less hindered nitrogen. mdpi.com Advanced strategies, such as the use of a removable 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, allow for transposition and subsequent regioselective alkylation with complete control. nih.gov

Modern and Green Chemistry Approaches in Pyrazole Synthesis

Conventional methods for pyrazole synthesis often require harsh conditions, long reaction times, and the use of hazardous solvents. tandfonline.com In response, several modern and environmentally friendly techniques have been developed to streamline the synthesis of pyrazoles and their derivatives. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over traditional heating methods. tandfonline.combenthamdirect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. tandfonline.comdergipark.org.trdergipark.org.tr This technique is noted for its efficiency, reduced energy consumption, and alignment with the principles of green chemistry by often allowing for solvent-free reactions or the use of green solvents like water or ethanol. tandfonline.comgsconlinepress.commdpi.com

In the context of pyrazole synthesis, microwave irradiation has been successfully applied to the key cyclocondensation reactions. dergipark.org.trnih.gov For example, the reaction between 1,3-dicarbonyl compounds and hydrazines can be accelerated under microwave heating, often in the absence of a catalyst or with a simple acid or base promoter. dergipark.org.tryoutube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Method Reaction Time Conditions Key Advantages Source
Conventional Heating Several hours Reflux in organic solvents (e.g., ethanol, acetic acid) Established methodology tandfonline.com

| Microwave-Assisted | 2-20 minutes | Solvent-free or in green solvents (water, ethanol), 70-120°C | Rapid reaction, higher yields, energy efficient, reduced waste | tandfonline.comdergipark.org.tr |

Ultrasound-assisted synthesis is another green technique that utilizes the energy of high-frequency sound waves to promote chemical reactions. benthamdirect.comnih.gov This method, known as sonochemistry, enhances reaction rates and yields by creating localized hot spots through acoustic cavitation, all while maintaining a low bulk reaction temperature. nih.govrsc.org

This approach is particularly valuable for processes that require milder conditions. rsc.org The synthesis of pyrazoles via multicomponent reactions has been shown to be highly efficient under ultrasound irradiation, often proceeding in water without the need for a catalyst or purification via chromatography. nih.gov Compared to conventional methods, ultrasound-assisted synthesis offers better yields in shorter timeframes. researchgate.net For instance, pyrazoline derivatives have been synthesized from chalcones in 25 minutes with yields of 64–82% using ultrasound. nih.gov

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor, rather than in a batch-wise fashion. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved reproducibility, and easier scalability. mdpi.comucl.ac.uk

The synthesis of pyrazoles is well-suited to flow chemistry, especially for multi-step sequences or reactions involving hazardous intermediates. ucl.ac.uknih.gov For example, a four-step continuous flow process has been developed to convert anilines into pyrazole products, incorporating the in situ generation of diazonium intermediates to avoid their hazardous isolation. mdpi.com Similarly, flow systems have been designed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine through a sequential copper-catalyzed homocoupling and hydroamination, a process that avoids the isolation of any intermediates. rsc.org Copper-catalyzed cycloaddition reactions have also been implemented in continuous flow using pre-packed cartridges to produce pyrazoles on a practical scale within hours. rsc.org

Solvent-Free and Aqueous Media Reaction Conditions for Sustainable Synthesis

The development of sustainable synthetic protocols for pyrazole derivatives has become a major focus in green chemistry, aiming to reduce environmental impact by minimizing or eliminating hazardous organic solvents. researchgate.netnih.gov These approaches often lead to improved efficiency, simpler operational procedures, and higher yields. nih.govias.ac.in

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions represent a highly efficient and environmentally benign strategy for pyrazole synthesis. These methods often involve techniques such as grinding or microwave irradiation and may use a catalyst to facilitate the reaction. jetir.orgtandfonline.com For instance, the four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile can proceed under solvent-free conditions using a Brønsted-acidic ionic liquid as a reusable catalyst, affording dihydropyrano[2,3-c]pyrazole derivatives in high yields (up to 96%) with short reaction times. ias.ac.in The absence of a solvent not only simplifies the work-up procedure, often allowing for product purification by non-chromatographic methods, but also enhances reaction productivity. ias.ac.in

Other solventless approaches include the condensation of a 1,3-diketone with a hydrazine at room temperature, catalyzed by a minimal amount of sulfuric acid, which produces pyrazole derivatives in high yields. rsc.org Similarly, microwave-assisted, solvent-free ring-opening reactions of epoxides with pyrazoles have been demonstrated to proceed rapidly, typically within a minute, providing the desired products in serviceable yields. nih.gov The use of a commercially available organic ionic salt like tetrabutylammonium (B224687) bromide (TBAB) has also proven effective as a polar reaction medium for the synthesis of highly functionalized pyrazoles at room temperature under solvent-free conditions. tandfonline.com

Aqueous Media Synthesis:

Water is considered the universal green solvent due to its non-toxic, non-flammable, and readily available nature, making it an ideal medium for organic synthesis. researchgate.netresearchgate.net Multicomponent reactions (MCRs) for synthesizing pyrazole-fused heterocycles are particularly well-suited to aqueous media. rsc.orgrsc.org These reactions can be promoted by various catalysts or energy sources.

For example, the synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved in water through four-component reactions facilitated by ultrasound irradiation, which can proceed even without a catalyst. rsc.org In other cases, catalysts such as magnetic Fe₃O₄ nanoparticles, nano-ZnO, and the resinous, non-toxic Amberlyst-70 have been employed to drive the reaction efficiently in water, often at room temperature. rsc.orgmdpi.comresearchgate.net The use of magnetic nanocatalysts is particularly advantageous as they can be easily recovered using an external magnet and reused multiple times without a significant loss in catalytic activity. researchgate.netrsc.org The synthesis of 5-aminopyrazole-4-carbonitriles has been reported via a three-component condensation in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a water-soluble and recyclable catalyst, with reactions completing in as little as five minutes. rsc.org

The following table summarizes various sustainable reaction conditions reported for the synthesis of pyrazole analogues.

Synthesis of Specific Precursors and Key Intermediates for this compound

The synthesis of the target compound, this compound, requires a strategic assembly of the pyrazole core followed by the introduction of the necessary substituents. The regiocontrolled synthesis of substituted pyrazoles is crucial, as different regioisomers often exhibit vastly different biological activities. nih.gov The primary route involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com

For the specific target, the key precursors are propylhydrazine and a suitable 1,3-dicarbonyl compound that can provide the 3-ethyl and 5-chloro substituents. A common and effective strategy involves the initial formation of a pyrazolone intermediate, which is subsequently chlorinated.

Key Intermediates and Precursors:

Propylhydrazine: This is the source of the N1-propyl group. It can be synthesized through standard methods or obtained commercially.

Ethyl 3-oxohexanoate (B1246410) (or 1,3-Hexanedione): This β-keto ester is a critical precursor for establishing the 3-ethyl substituent on the pyrazole ring. The reaction between propylhydrazine and ethyl 3-oxohexanoate leads to the formation of the pyrazolone ring.

3-Ethyl-1-propyl-1H-pyrazol-5(4H)-one: This pyrazolone is the key intermediate for the synthesis. It is formed via the cyclocondensation reaction mentioned above. This intermediate serves as the direct precursor for the introduction of the chlorine atom at the C5 position.

This compound-4-carbaldehyde: A widely used method for converting a 5-pyrazolone to a 5-chloropyrazole is the Vilsmeier-Haack reaction. researchgate.net Treatment of 3-ethyl-1-propyl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) would be expected to yield this compound-4-carbaldehyde. This reaction simultaneously introduces the C5-chloro group and a C4-formyl group. researchgate.netresearchgate.net The final step to obtain the target compound would involve the deformylation of this intermediate.

The synthesis of halogenated pyrazoles is a well-established field, often serving as intermediates for agrochemicals and pharmaceuticals. google.com For instance, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a known key intermediate for insecticides. google.com Its synthesis involves the oxidation of the corresponding pyrazoline precursor. google.com Similarly, methods for synthesizing 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid from precursors like 5-bromo-1H-3-pyrazolecarboxylic acid and 2,3-dichloropyridine (B146566) highlight the common strategies used for building complex substituted pyrazoles. google.com

The table below outlines the proposed key precursors and intermediates for the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. For 5-chloro-3-ethyl-1-propyl-1H-pyrazole, ¹H and ¹³C NMR are indispensable for assigning the substitution pattern on the pyrazole (B372694) ring.

The ¹H NMR spectrum of a substituted pyrazole provides key information about the electronic environment of its protons. In the case of this compound, the single proton on the pyrazole ring (H-4) is expected to appear as a singlet, with its chemical shift influenced by the adjacent chloro and ethyl groups. researchgate.net The propyl group attached to the N-1 position will exhibit characteristic multiplets for its CH₂, CH₂, and CH₃ protons, while the ethyl group at the C-3 position will show a quartet and a triplet.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. researchgate.net The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are diagnostic of the substitution pattern. The C-5 carbon, being directly attached to the electronegative chlorine atom, is expected to be significantly shifted downfield. Conversely, the C-3 and C-4 carbons will also show shifts indicative of their respective ethyl and chloro substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-4 (pyrazole ring) 6.0 - 6.5 s
N-CH₂ (propyl) 3.8 - 4.2 t
CH₂ (propyl) 1.7 - 2.1 sextet
CH₃ (propyl) 0.8 - 1.2 t
C-CH₂ (ethyl) 2.5 - 2.9 q

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-3 150 - 155
C-4 105 - 110
C-5 135 - 140
N-CH₂ (propyl) 50 - 55
CH₂ (propyl) 22 - 26
CH₃ (propyl) 10 - 14
C-CH₂ (ethyl) 20 - 24

While the primary structure of this compound does not present stereochemical complexity, advanced NMR techniques would be crucial for more complex pyrazole derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities of atoms, which is vital for determining stereochemistry in molecules with chiral centers or restricted bond rotation.

For pyrazoles capable of tautomerism, NMR is the primary tool for investigation. nih.gov In the case of N-unsubstituted pyrazoles, variable temperature NMR studies can provide information on the rate of proton exchange between the two nitrogen atoms. For 1-substituted pyrazoles like the title compound, tautomerism is not a consideration.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that can confirm the presence of specific functional groups. jocpr.com The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching: Aliphatic C-H stretching from the ethyl and propyl groups will appear in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the pyrazole ring's C=N and C=C bonds are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net

C-Cl stretching: The carbon-chlorine bond stretch is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

The absence of a broad N-H stretching band around 3200-3500 cm⁻¹ would confirm the N-1 substitution of the pyrazole ring. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aliphatic C-H stretch 2850 - 3000
Pyrazole ring C=N/C=C stretch 1400 - 1600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The presence of the chlorine atom would be indicated by a characteristic [M+2]⁺ peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁷Cl. miamioh.edu

The fragmentation of pyrazoles in the mass spectrometer often involves the cleavage of the pyrazole ring and the loss of substituents. researchgate.net Expected fragmentation pathways for this compound could include the loss of the propyl group, the ethyl group, or a chlorine radical. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z (for ³⁵Cl) Possible Identity
[M]⁺ 172 Molecular Ion
[M+2]⁺ 174 Molecular Ion with ³⁷Cl
[M-C₃H₇]⁺ 129 Loss of propyl group
[M-C₂H₅]⁺ 143 Loss of ethyl group

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov This data serves as the ultimate confirmation of the structure elucidated by spectroscopic methods. wikipedia.org

Comparative Spectroscopic Analysis Across Series of Halogenated Pyrazoles

The spectroscopic properties of this compound can be better understood by comparing them to other halogenated pyrazoles. mdpi.com Studies on series of 4-halogenated pyrazoles have shown that the electronegativity of the halogen substituent influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy. mdpi.comresearchgate.net For instance, a more electronegative halogen generally leads to a greater downfield shift of adjacent protons and carbons in the NMR spectrum. mdpi.com Similarly, the C-X (where X is a halogen) stretching frequency in the IR spectrum is dependent on the mass and electronegativity of the halogen atom. mdpi.com By analyzing these trends, the spectroscopic data for this compound can be contextualized within the broader family of halogenated pyrazole compounds.

Computational and Theoretical Investigations of 5 Chloro 3 Ethyl 1 Propyl 1h Pyrazole and Pyrazole Analogues

Quantum Chemical Methods in Pyrazole (B372694) Research

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of pyrazole derivatives at the atomic level. tandfonline.com These calculations offer a powerful complement to experimental studies, providing data that can be difficult or impossible to obtain through empirical measurements alone. eurasianjournals.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole systems due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT methods are used to calculate a variety of molecular properties that are crucial for understanding the behavior of compounds like 5-chloro-3-ethyl-1-propyl-1H-pyrazole.

DFT calculations can elucidate the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.comtandfonline.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. tandfonline.com For a substituted pyrazole such as this compound, DFT can predict how the chloro, ethyl, and propyl groups influence the electronic properties of the pyrazole ring.

Furthermore, DFT is employed to calculate reactivity descriptors. These descriptors, derived from the calculated electronic structure, help in predicting the most likely sites for electrophilic and nucleophilic attack. nih.gov This is particularly important in planning synthetic routes for functionalizing the pyrazole core. nih.gov Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visually represent the charge distribution and are used to identify regions of a molecule that are prone to electrostatic interactions. tandfonline.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DInfluences solubility and intermolecular interactions
Mulliken Atomic ChargesC3: +0.25, C5: -0.10, N1: -0.20, N2: -0.15Predicts sites for nucleophilic/electrophilic attack

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Ab Initio Methods in Elucidating Pyrazole Properties

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. rsc.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and properties for pyrazole systems. nih.govacs.org

These methods are particularly valuable for benchmarking the results of less computationally expensive methods like DFT. nih.gov For fundamental properties of the pyrazole ring system, such as its geometry and vibrational frequencies, ab initio calculations can provide results that are in excellent agreement with experimental data. In the context of this compound, ab initio calculations could be used to precisely determine the bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule.

Theoretical Studies on Tautomerism and Proton Transfer Mechanisms in Pyrazoles

Many pyrazole derivatives can exist as different tautomers, which are isomers that differ in the position of a proton. researchgate.net This phenomenon, known as annular tautomerism in pyrazoles, significantly influences their chemical and biological properties. mdpi.com Theoretical studies are instrumental in understanding the relative stabilities of different tautomers and the energy barriers for the proton transfer between them. rsc.orgnih.gov

For an N-unsubstituted pyrazole, a proton can be located on either of the two nitrogen atoms. rsc.org Computational studies have shown that the presence and nature of substituents on the pyrazole ring can have a significant impact on the tautomeric equilibrium. researchgate.net Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomeric forms. researchgate.net

The mechanism of proton transfer can be either intramolecular or intermolecular, often assisted by solvent molecules. nih.govnih.gov Computational models can simulate these processes, calculating the transition state energies and thus the activation energy for the tautomerization. nih.gov Studies have shown that the presence of water molecules can significantly lower the energy barrier for proton transfer in pyrazoles by forming hydrogen-bonded bridges. nih.gov

Table 2: Hypothetical Calculated Energy Differences and Activation Barriers for Tautomerism in a 3(5)-ethyl-5(3)-chloropyrazole System

Tautomeric SystemMethodRelative Energy (kcal/mol)Activation Barrier (kcal/mol)
3-ethyl-5-chloro-1H-pyrazoleDFT/B3LYP0.0 (most stable)-
5-ethyl-3-chloro-1H-pyrazoleDFT/B3LYP+2.515.0 (uncatalyzed)
Water-assisted proton transferDFT/B3LYP-8.5 (catalyzed)

Note: This table presents hypothetical data to illustrate the kind of information obtained from theoretical studies on pyrazole tautomerism.

Computational Approaches for Predicting Reactivity and Regioselectivity in Pyrazole Synthesis

The synthesis of specifically substituted pyrazoles often presents challenges regarding regioselectivity, which is the control of the position at which a chemical reaction occurs. Computational chemistry offers powerful tools to predict the outcome of chemical reactions, thereby guiding the design of synthetic strategies. rsc.org

For reactions such as electrophilic substitution on the pyrazole ring, computational models can predict the most likely site of attack by analyzing the calculated properties of the pyrazole derivative. nih.gov Fukui functions and condensed-to-atom Fukui indices, which are derived from DFT calculations, are used to identify the most reactive sites in a molecule for different types of reactions. tandfonline.comdntb.gov.ua

In the case of cycloaddition reactions used to form the pyrazole ring itself, computational methods can be used to analyze the transition states of different possible reaction pathways. rsc.org By comparing the activation energies of these pathways, the most favorable regioisomeric product can be predicted. rsc.org This is crucial for synthesizing a target molecule like this compound with the desired arrangement of substituents.

Molecular Modeling and Dynamics Simulations for Pyrazole Systems

Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of pyrazole derivatives and their interactions with other molecules. eurasianjournals.comtandfonline.com These techniques are particularly useful for studying larger systems, such as a pyrazole derivative interacting with a biological target or in a solvent environment. nih.govnih.gov

MD simulations can be used to explore the conformational space of flexible molecules like this compound, where the propyl and ethyl side chains can rotate. eurasianjournals.com These simulations provide information on the preferred conformations and the flexibility of the molecule over time.

Furthermore, MD simulations are employed to study the stability of complexes between pyrazole derivatives and other molecules, such as proteins. nih.govresearchgate.net By simulating the system over a period of time, one can assess the stability of intermolecular interactions, like hydrogen bonds and hydrophobic contacts. nih.gov The binding free energy between a pyrazole ligand and a protein can also be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). nih.govnih.gov

Non Biological Applications and Materials Science Contributions of Pyrazole Derivatives

Applications in Coordination Chemistry as Ligands

Pyrazole (B372694) derivatives are highly valued in coordination chemistry due to their versatility as ligands. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can act as donor sites for metal ions, allowing them to form stable coordination complexes. researchgate.netorientjchem.org The mode of coordination can vary, with pyrazoles acting as monodentate, exo-bidentate, or as part of a larger polydentate chelating system. researchgate.net This versatility allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to complex polynuclear and supramolecular structures. researchgate.netnih.gov

The substituents on the pyrazole ring play a crucial role in tuning the electronic and steric properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complex. For a compound like 5-chloro-3-ethyl-1-propyl-1H-pyrazole, the ethyl and propyl groups provide steric bulk, while the chloro group at the 5-position influences the electron density of the ring. These features can be leveraged to synthesize unique metal complexes. Research has shown that pyrazole-based ligands are effective in forming complexes with a variety of metals, including palladium (II), cadmium (II), copper (II), and iron (II). nih.govacs.org These complexes are not only of academic interest for their structural diversity but also have potential applications in catalysis and materials science. researchgate.net

Table 1: Examples of Pyrazole-Based Ligands and Their Coordination Complexes
Pyrazole Ligand DerivativeMetal Ion(s)Resulting Complex TypePotential ApplicationReference
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II), Cu(II)Mononuclear ComplexesBioinorganic Systems nih.gov
3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-oneFe(II)Mononuclear ComplexBioinorganic Systems nih.gov
Generic Pyrazole (pzH)Palladium (Pd)Orthometalated, Tetranuclear, and Monodentate Ligand ComplexesCatalysis, Synthesis acs.org
3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-olCu(II)2:1 and 1:1:1 ComplexesSensors chemrxiv.org

Role in Polymer Chemistry and Advanced Material Formulations

The incorporation of heterocyclic moieties like pyrazole into polymer structures is a strategy for developing advanced materials with tailored properties. mdpi.com Pyrazole derivatives can be used as monomers or as functional additives in polymer formulations. Their rigid, aromatic nature can enhance the thermal stability and mechanical strength of polymers. For instance, pyrazolone (B3327878), a 3-oxygenated derivative of pyrazole, is a component in the development of heat-resistant resins. ias.ac.in

The functional groups on the pyrazole ring offer sites for polymerization or for grafting onto existing polymer chains. The presence of a chloro-substituent, as in this compound, is particularly advantageous for post-polymerization modification reactions. Furthermore, the unique electronic and photophysical properties of the pyrazole ring can be harnessed to create materials for optoelectronic applications. mdpi.com Pyrazole-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com

Table 2: Pyrazole Derivatives in Polymer and Materials Science
Pyrazole-Based MaterialFunction/RoleKey PropertyPotential ApplicationReference
Pyrazolone-containing resinsMonomer/ComponentHeat resistanceHigh-performance thermosets ias.ac.in
Conjugated Pyrazole PolymersPolymer BackbonePhotophysical propertiesOrganic optoelectronics mdpi.com
Fused Pyrazoles (e.g., Indazoles)MonomerSpecial photophysical propertiesOrganic optoelectronic materials nih.gov

Development of Sensors and Detection Systems Utilizing Pyrazole Scaffolds

The pyrazole scaffold is a highly effective platform for the design of chemosensors for the detection of ions and small molecules. rsc.org The nitrogen atoms of the pyrazole ring, often in conjunction with other functional groups appended to the ring, can create specific binding sites for target analytes. nih.gov This binding event can be designed to produce a measurable signal, typically a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). rsc.org The synthetic versatility of pyrazoles allows for fine-tuning of the sensor's selectivity and sensitivity. mdpi.com

Pyrazole-based sensors have been successfully developed for a wide range of analytes, including metal ions such as Zn²⁺, Fe³⁺, Fe²⁺, and Cu²⁺. chemrxiv.orgnih.govrsc.org For example, specific pyrazole derivatives exhibit a "turn-on" fluorescence response upon binding with zinc or iron ions, with detection limits reaching the nanomolar level. rsc.orgresearchgate.net The design often involves combining the pyrazole core with other aromatic or chelating groups to create a suitable binding pocket. nih.gov The substituents on the pyrazole ring, such as the chloro and alkyl groups in this compound, would influence the photophysical properties and the binding affinity of any sensor derived from it. rsc.org

Table 3: Performance of Selected Pyrazole-Based Chemosensors
Sensor TypeTarget AnalyteDetection MethodKey FindingReference
Pyrazoline/Pyrazole DerivativesZn²⁺ / Cd²⁺Fluorescence "turn-on"Pyrazole 8 showed a ~20-fold fluorescence increase for Zn²⁺. rsc.orgresearchgate.net
Pyrazoline/Pyrazole DerivativesFe³⁺ / Fe²⁺Fluorescence "turn-on"Pyrazole 9 showed a 30-fold fluorescence increase for Fe³⁺ with a 0.025 μM detection limit. rsc.orgresearchgate.net
3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol (HL)Cu²⁺ColorimetricSelective color change to brown upon complexation with Cu²⁺ ions. chemrxiv.org
General Pyrazole DerivativesVarious metal ions, anions, explosivesColorimetric and FluorescentPossess remarkable photophysical properties and synthetic versatility for sensor development. rsc.org

Use as Intermediates in Fine Chemical Synthesis for Non-Biological Products

Pyrazole derivatives are exceptionally versatile as synthetic intermediates for the preparation of a wide range of more complex molecules. mdpi.comnih.gov Their utility stems from the ability to functionalize the ring at multiple positions, either by starting with substituted precursors or by performing electrophilic substitution reactions on the pyrazole ring itself. mdpi.com The synthesis of pyrazoles often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov

Halogenated pyrazoles, such as this compound, are particularly valuable building blocks in organic synthesis. The chloro-substituent can serve as a leaving group in nucleophilic substitution reactions or, more commonly, as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the introduction of a wide variety of functional groups at the 5-position, enabling the synthesis of diverse non-biological products. These products include dyes, fluorescent materials, and complex ligands for materials science applications. globalresearchonline.net The Vilsmeier-Haack reaction, for example, can be used to introduce a carbaldehyde group onto a pyrazole ring, which can then be used in further synthetic transformations. rsc.org

Table 4: Synthetic Utility of Pyrazole Intermediates
Pyrazole Intermediate TypeKey ReactionProduct ClassSignificanceReference
Halogenated PyrazolesCross-coupling reactions (e.g., Suzuki, Heck)Substituted pyrazoles, fused heterocyclesCreation of complex molecules for materials and dyes. globalresearchonline.net
5-AminopyrazolesCondensation reactionsPyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidinesAccess to fused heterocyclic systems with unique properties. mdpi.com
α,β-Unsaturated HydrazonesIodine(III)-catalyzed cyclizationFully functionalized NH-pyrazolesDirect access to advanced intermediates. organic-chemistry.org
Hydrazones and AcetophenonesIodine-catalyzed condensation/oxidation3,5-DiarylpyrazolesModular synthesis of disubstituted pyrazoles. acs.org

Advanced Analytical Methodologies for Characterization and Purity Assessment of Pyrazole Compounds

Chromatographic Techniques for Separation, Identification, and Purity Profiling

Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity. The separation of pyrazole (B372694) regioisomers, for instance, can be achieved using silica (B1680970) column chromatography. uab.cat

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the analysis of pyrazole derivatives. ijcpa.in It is highly effective for separating non-volatile or thermally unstable compounds. In a typical RP-HPLC setup for a compound like 5-chloro-3-ethyl-1-propyl-1H-pyrazole, the separation is achieved based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase. ijcpa.in

The selection of the column and mobile phase is critical for achieving optimal separation. C18 columns are frequently used stationary phases for pyrazole analysis. ijcpa.in The mobile phase often consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, sometimes with additives like trifluoroacetic acid to improve peak shape and resolution. ijcpa.in Detection is commonly performed using a UV detector, as the pyrazole ring system absorbs ultraviolet light. researchgate.net The developed HPLC methods can be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness. ijcpa.in

Table 1: Illustrative RP-HPLC Parameters for Pyrazole Derivative Analysis

ParameterTypical Value/ConditionPurpose
Column Eclipse XDB C18 (or similar)Provides a nonpolar stationary phase for reverse-phase separation. ijcpa.in
Mobile Phase Methanol/Water or Acetonitrile/Water mixture (e.g., 80:20 v/v)Elutes the compound from the column; the ratio is optimized for resolution. ijcpa.in
Additive 0.1% Trifluoroacetic Acid (TFA)Improves peak symmetry and resolution by suppressing ionic interactions. ijcpa.in
Flow Rate 1.0 mL/minControls the speed of the mobile phase and affects retention time and resolution. ijcpa.in
Detection UV Spectrophotometry (e.g., at 206 nm or other λmax)Quantifies the compound as it elutes based on its UV absorbance. ijcpa.in
Temperature Ambient (e.g., 25 ± 2ºC)Maintains consistent retention times. ijcpa.in
Injection Volume 5.0 - 20.0 µLThe amount of sample introduced into the system for analysis. ijcpa.in

Note: This table presents generalized parameters. Specific conditions must be developed and optimized for the precise analysis of this compound.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds, making it highly suitable for assessing the purity of substituted pyrazoles. birchbiotech.com When coupled with a mass spectrometry detector (GC-MS), it becomes an exceptional tool for both the identification and quantification of the main compound and any trace-level impurities, including residual solvents or volatile byproducts from the synthesis. nih.govnih.gov The technique is widely applied in pharmaceutical quality control for purity assessment. birchbiotech.com

For nitrogen-containing heterocycles like pyrazoles, a nitrogen-specific detector can be employed to enhance sensitivity and selectivity. The method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases. birchbiotech.com The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. birchbiotech.com

Table 2: General Gas Chromatography (GC) Parameters for Pyrazole Analysis

ParameterTypical Value/ConditionPurpose
Column Capillary column (e.g., DB-1, ZB-5MS)The stationary phase where separation of volatile components occurs. nih.gov
Carrier Gas Helium or NitrogenThe inert mobile phase that carries the sample through the column.
Injector Temperature 250 - 300 °CEnsures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., starting at 50°C, ramping to 300°C)Separates compounds based on their boiling points and column interactions.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides general quantitation, while MS provides structural identification. nih.gov
Dilution Solvent Dichloromethane, Dimethyl sulfoxide (B87167) (DMSO)Dissolves the sample for injection; chosen for compatibility and non-interference. nih.gov

Note: This table provides typical parameters. The method must be specifically tailored and validated for this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental and destructive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample. ingentaconnect.comresearcher.life This analysis is crucial for verifying the empirical formula of a newly synthesized compound such as this compound. nih.gov The experimentally determined percentages of each element are compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence of the compound's elemental composition and purity. nih.gov

For this compound, the molecular formula is C₈H₁₃ClN₂. sigmaaldrich.com The theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₃ClN₂)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08851.47%
HydrogenH1.0081313.1047.02%
ChlorineCl35.453135.45318.99%
NitrogenN14.007228.01415.00%
Total 186.66 100.00%

Note: The experimental results from an elemental analyzer for a pure sample are expected to align with the theoretical percentages shown.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a widely used method for the quantitative analysis of compounds that possess a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. researchgate.net The pyrazole ring is an aromatic heterocycle and thus exhibits characteristic absorption in the UV range. acs.org This property allows for its quantification in solution using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The analysis involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then plotted, which can be used to determine the concentration of the compound in unknown samples. The λmax is highly dependent on the solvent and the specific substitution pattern on the pyrazole ring. researchgate.net While the specific λmax for this compound is not reported, related pyrazole derivatives show absorption maxima in the 200-350 nm range. researchgate.netresearchgate.net

Table 4: Example UV Absorption Maxima (λmax) for Various Pyrazole Derivatives

CompoundSolventλmax (nm)
PyrazoleGas Phase203
1H-1,2,3-triazoleGas Phase206
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene-Cu(II) complexEthanol/Water294
1,3,5-substituted pyrazole derivativeEthanol345
3,5-dimethyl-1H-pyrazole--

Note: This table is for illustrative purposes only to show the typical UV absorption range for pyrazole-type structures. The λmax for this compound must be determined experimentally.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-chloro-3-ethyl-1-propyl-1H-pyrazole?

Answer:
The compound can be synthesized via the Vilsmeier-Haack reaction , a widely used method for introducing formyl or chloroformyl groups into heterocycles. For analogous pyrazole derivatives, the reaction involves treating a pre-functionalized pyrazole (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. Key parameters include:

  • Reaction time : 1–2 hours for optimal yield.
  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with diethyl ether.
  • Yield : ~67% for similar compounds, confirmed by TLC (Rf = 0.33 in diethyl ether/hexane) .
    Data Table :
ParameterValue/Description
Reaction Time1–2 hours
Solvent SystemDiethyl ether/hexane (1:1)
Yield67% (for analogous compound)

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Answer:
A combination of techniques ensures structural validation:

  • 1H/13C NMR : Peaks for ethyl (δ ~0.97 ppm, triplet) and propyl (δ ~1.67 ppm, multiplet) groups confirm substituent positions. The pyrazole ring protons appear at δ ~3.83 ppm (singlet for N-methyl) .
  • IR Spectroscopy : Absence of NH stretches (indicative of N-alkylation) and presence of C=O (if functionalized) at ~1682 cm⁻¹ .
  • Mass Spectrometry (EI) : Molecular ion [M⁺] at m/z 186 (for analogous compounds) with fragmentation patterns supporting substituent loss (e.g., Cl, alkyl chains) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, 51.48%; Cl, 19.00%) .

Advanced: How does tautomerism influence the crystallographic and biological properties of pyrazole derivatives?

Answer:
Pyrazoles exhibit enol-to-keto tautomerism , which affects their solid-state packing and bioactivity. For example:

  • Crystallographic Evidence : X-ray diffraction of 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one revealed keto tautomer dominance (C=O bond length: 1.283–1.286 Å), forming hydrogen-bonded dimers (N–H···O interactions) that stabilize the crystal lattice .
  • Biological Implications : Tautomeric forms may alter binding affinities to biological targets (e.g., kinases, receptors). For instance, keto forms enhance hydrogen bonding in active sites, as seen in p38 kinase inhibitors .
    Mitigation Strategy : Use temperature-controlled crystallization and solvent polarity adjustments to isolate specific tautomers for structure-activity studies .

Advanced: How can researchers resolve contradictions in biological activity data for pyrazole derivatives?

Answer:
Contradictions often arise from:

Tautomerism/Purity : Ensure compound purity via elemental analysis and HPLC. Impurities (e.g., unreacted intermediates) may skew bioassay results .

Assay Conditions : Varying pH or solvent systems (e.g., DMSO vs. aqueous buffers) can stabilize different tautomers or conformers. For example, anticonvulsant activity of hydrazide derivatives was assayed under strict MES (maximal electroshock) and subcutaneous pentylenetetrazol protocols .

Structural Analogues : Compare activity across derivatives with systematic substituent changes (e.g., replacing ethyl with trifluoromethyl groups) to isolate electronic/steric effects .

Advanced: What strategies optimize the functionalization of this compound for targeted applications?

Answer:

  • Electrophilic Substitution : Chlorine at C5 allows further functionalization (e.g., Suzuki coupling for aryl group introduction) .
  • Aldehyde Introduction : Use Vilsmeier-Haack conditions to add a formyl group at C4, enabling condensation with hydrazides for bioactive Schiff base formation .
  • Disorder Management : For crystallography, resolve disordered substituents (e.g., ethyl groups) via low-temperature data collection and occupancy refinement .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatile byproducts (e.g., POCl₃, DMF).
  • Storage : Room temperature in airtight containers; avoid moisture to prevent hydrolysis .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the C4 position is highly electrophilic, favoring formylation .
  • Molecular Dynamics : Simulate tautomer equilibria in solvent environments to guide synthetic conditions .
  • Docking Studies : Model interactions with biological targets (e.g., carbonic anhydrase) to prioritize derivatives for synthesis .

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